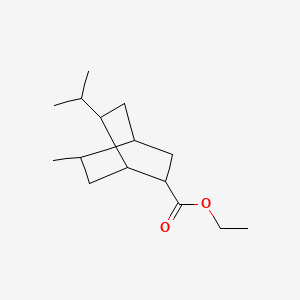
Probicromil Calcium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Probicromil Calcium is a chemical compound known for its unique properties and applications in various scientific fields It is a calcium salt of a complex organic molecule, characterized by its stability and reactivity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Probicromil Calcium typically involves the reaction of its organic precursor with calcium ions. The organic precursor is often a complex molecule with multiple functional groups that can interact with calcium ions to form the final compound. The reaction conditions usually include a controlled environment with specific temperatures and pH levels to ensure the proper formation of the compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification, crystallization, and drying to obtain the final product in a usable form. The use of advanced equipment and techniques ensures the consistency and quality of the compound produced on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
Probicromil Calcium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can yield a variety of substituted compounds.
Wissenschaftliche Forschungsanwendungen
Probicromil Calcium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in certain processes.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: this compound is explored for its therapeutic potential in treating certain medical conditions.
Industry: The compound is used in the production of specialized materials and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of Probicromil Calcium involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Probicromil Calcium can be compared with other similar compounds, such as:
Calcium Carbonate: A common calcium salt with different properties and applications.
Calcium Gluconate: Another calcium salt used in medicine for different therapeutic purposes.
Calcium Lactate: Known for its use in food and pharmaceutical industries.
This compound stands out due to its unique chemical structure and specific applications in scientific research, making it a valuable compound in various fields.
Eigenschaften
CAS-Nummer |
71144-97-3 |
|---|---|
Molekularformel |
C17H10CaO8 |
Molekulargewicht |
382.3 g/mol |
IUPAC-Name |
calcium;4,6-dioxo-10-propylpyrano[3,2-g]chromene-2,8-dicarboxylate |
InChI |
InChI=1S/C17H12O8.Ca/c1-2-3-7-14-8(10(18)5-12(24-14)16(20)21)4-9-11(19)6-13(17(22)23)25-15(7)9;/h4-6H,2-3H2,1H3,(H,20,21)(H,22,23);/q;+2/p-2 |
InChI-Schlüssel |
BTHYDDWGEVSYPS-UHFFFAOYSA-L |
Kanonische SMILES |
CCCC1=C2C(=CC3=C1OC(=CC3=O)C(=O)[O-])C(=O)C=C(O2)C(=O)[O-].[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



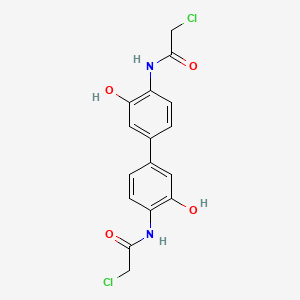
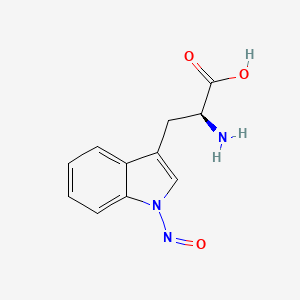
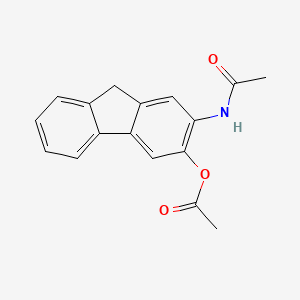

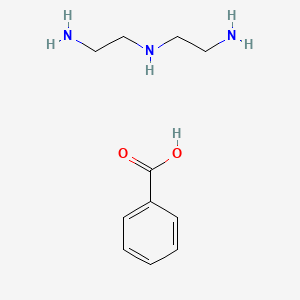
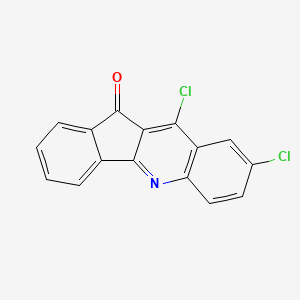
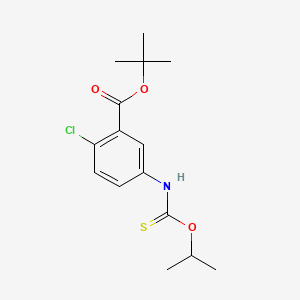
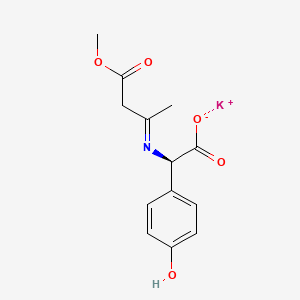
![2-[[Butyl(2-hydroxyethyl)amino]methyl]-1,2-benzisothiazol-3(2H)-one](/img/structure/B12690924.png)


